molecular formula C8H11NO3S B1676362 N-(4-hydroxyphenyl)-N-methylmethanesulfonamide CAS No. 3572-85-8

N-(4-hydroxyphenyl)-N-methylmethanesulfonamide

Cat. No. B1676362
CAS RN: 3572-85-8
M. Wt: 201.25 g/mol
InChI Key: UTJCBWGFCODDEI-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- (9CI) is a bioactive chemical.

Scientific Research Applications

Biocatalysis in Drug Metabolism

A study highlighted the use of microbial-based biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of Actinoplanes missouriensis in generating metabolites for structural characterization via nuclear magnetic resonance spectroscopy. This approach supports the full structure characterization of drug metabolites, underscoring the importance of biocatalysis in studying drug metabolism (Zmijewski et al., 2006).

Synthetic Protocols for Sulfonamides

Research into the synthesis of various vinylsulfones and vinylsulfonamides, which are known for a broad range of biological activities, has been conducted to establish efficient and general protocols. This work emphasizes the role of these compounds in synthetic organic chemistry and their potential applications in enzyme inhibition and as active agents in various chemical reactions (Kharkov University Bulletin Chemical Series, 2020).

Advanced Materials for Proton Exchange Membranes

Sulfonated poly(arylene ether sulfone)s with varying hydrophobic components were synthesized to study their properties as proton exchange membranes for fuel cell applications. The introduction of sulfonated units improved proton conductivities and water cluster formation, demonstrating the significance of these materials in advancing fuel cell technologies (Bae et al., 2009).

Environmental Applications

A novel microbial strategy for eliminating sulfonamide antibiotics from the environment involves ipso-hydroxylation followed by fragmentation, a process observed in Microbacterium sp. strain BR1. This pathway, which leads to the degradation of sulfamethoxazole and other sulfonamides, represents a significant step towards mitigating the propagation of antibiotic resistance in the environment (Ricken et al., 2013).

Alzheimer's Disease Research

In Alzheimer's disease research, the tau-aggregation inhibitor therapy using Leuco-methylthioninium bis(hydromethanesulfonate) was evaluated for its safety and efficacy in modifying disease progression in patients with mild to moderate Alzheimer's disease. Although the primary analysis was negative, the study contributes to the understanding of potential treatments for Alzheimer's disease (Gauthier et al., 2016).

properties

IUPAC Name

N-(4-hydroxyphenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-9(13(2,11)12)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJCBWGFCODDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189245
Record name Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-N-methylmethanesulfonamide

CAS RN

3572-85-8
Record name Methanesulfonanilide, 4'-hydroxy-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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